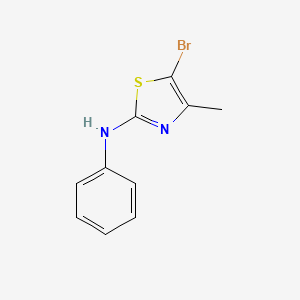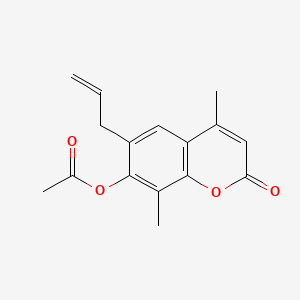
2H-1-Benzopyran-2-one, 7-(acetyloxy)-4,8-dimethyl-6-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopirano-2-ona, 7-(acetiloxi)-4,8-dimetil-6-(2-propenil)- es un compuesto químico que pertenece a la familia de las benzopiranas. Las benzopiranas son conocidas por sus diversas actividades biológicas y a menudo se encuentran en productos naturales. Este compuesto en particular se caracteriza por su estructura única, que incluye un grupo acetiloxi, dos grupos metilo y un grupo propenil unidos al núcleo de la benzopirana.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2H-1-Benzopirano-2-ona, 7-(acetiloxi)-4,8-dimetil-6-(2-propenil)- normalmente implica varios pasos. Un método común comienza con la preparación del núcleo de benzopirana, seguido de la introducción de los grupos acetiloxi, metilo y propenil a través de diversas reacciones químicas. Se utilizan reactivos y catalizadores específicos para lograr estas transformaciones en condiciones controladas.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores químicos a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como destilación, cristalización y purificación para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
2H-1-Benzopirano-2-ona, 7-(acetiloxi)-4,8-dimetil-6-(2-propenil)- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como haluros, aminas o alcoholes, y electrófilos como haluros de alquilo o cloruros de acilo en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir productos desoxigenados o hidrogenados. Las reacciones de sustitución pueden conducir a una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
2H-1-Benzopirano-2-ona, 7-(acetiloxi)-4,8-dimetil-6-(2-propenil)- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Estudiado por sus potenciales actividades biológicas, como las propiedades antimicrobianas, antioxidantes y antiinflamatorias.
Medicina: Investigado por sus posibles efectos terapéuticos, incluido su papel en el desarrollo de fármacos y como compuesto principal para nuevos productos farmacéuticos.
Industria: Utilizado en la producción de productos químicos especiales, fragancias y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 2H-1-Benzopirano-2-ona, 7-(acetiloxi)-4,8-dimetil-6-(2-propenil)- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas, receptores u otras proteínas, modulando así su actividad. Las vías y los objetivos exactos dependen del contexto biológico o químico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2H-1-Benzopirano-2-ona, 3-(1,1-dimetil-2-propenil)-7-hidroxi-6-metoxi-: Este compuesto tiene un núcleo de benzopirana similar, pero difiere en la posición y el tipo de sustituyentes.
2H-1-Benzopirano-2-ona, 7-(acetiloxi)-3,4,5-trimetoxi-8-(2-propenil)-: Otro compuesto relacionado con diferentes sustituyentes en el núcleo de la benzopirana.
2H-1-Benzopirano-2-ona, 7-(acetiloxi)-6-(2-cloro-2-propenil)-: Este compuesto tiene un grupo cloro en lugar de un grupo propenil.
Unicidad
2H-1-Benzopirano-2-ona, 7-(acetiloxi)-4,8-dimetil-6-(2-propenil)- es único debido a su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas. Su estructura permite interacciones específicas con objetivos moleculares, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
3993-45-1 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
(4,8-dimethyl-2-oxo-6-prop-2-enylchromen-7-yl) acetate |
InChI |
InChI=1S/C16H16O4/c1-5-6-12-8-13-9(2)7-14(18)20-16(13)10(3)15(12)19-11(4)17/h5,7-8H,1,6H2,2-4H3 |
Clave InChI |
WPXKHUHUPSKNMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=C(C(=C2C)OC(=O)C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




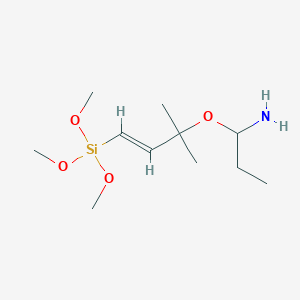

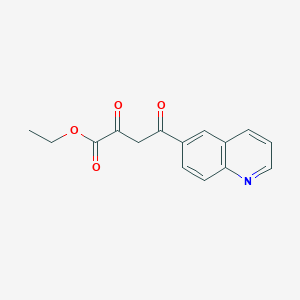
![cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate](/img/structure/B11850598.png)
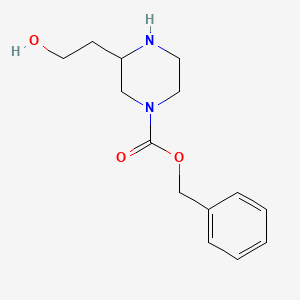

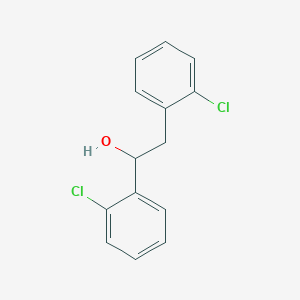
![6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11850632.png)
![N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]](/img/structure/B11850649.png)
